6-(4-(Ethylthio)phenyl)nicotinaldehyde

Medicinal Chemistry Kinase Inhibitor Scaffolds Nicotinic Acid Derivatives

Kinase inhibitor programs require precise structural analogs to avoid confounding SAR data. This 6-aryl nicotinaldehyde features a unique para-ethylthio group (ALogP ~2.5-3.5) that modulates electron density and binding pocket complementarity-unlike common methoxy or chloro analogs. - Aldehyde handle: reductive amination, hydrazone formation. - Ethylthio tag: mass spec differentiation, hydrophobic back-pocket probing. - Immediate use: target engagement probes, focused libraries.

Molecular Formula C14H13NOS
Molecular Weight 243.33 g/mol
Cat. No. B12051324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Ethylthio)phenyl)nicotinaldehyde
Molecular FormulaC14H13NOS
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C14H13NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3
InChIKeyPDCZCFBSFOLVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-(Ethylthio)phenyl)nicotinaldehyde Overview


6-(4-(Ethylthio)phenyl)nicotinaldehyde (IUPAC: 6-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde) is a substituted aromatic aldehyde classified as a nicotinic acid derivative . It features a nicotinaldehyde core linked at the 6-position to a phenyl ring bearing a para-ethylthio substituent (C14H13NOS, MW 243.33 g/mol) . The compound is primarily utilized as a high-purity chemical building block in medicinal chemistry research, particularly as a lead scaffold for developing kinase inhibitors . Its structural architecture—a 6-aryl nicotinaldehyde with a thioether functionality—positions it within a class of compounds explored for modulating protein kinases and other therapeutic targets .

1
High-purity building block for medicinal chemistry synthesis
2
Privileged 6-aryl nicotinaldehyde scaffold for kinase inhibitor lead generation
3
Thioether functionality provides unique electronic/steric handle for SAR
4
Aldehyde group enables broad downstream derivatization without additional redox steps

Why Generic 6-Aryl Analogs Cannot Substitute


The 6-(4-(ethylthio)phenyl)nicotinaldehyde scaffold presents unique physicochemical and steric properties that preclude simple substitution with other 6-aryl nicotinaldehyde analogs. The para-ethylthio group confers distinct electronic effects on the pendant phenyl ring, modulating the electron density of the conjugated π-system that extends into the nicotinaldehyde core . Compared to common analogs such as 6-(4-methoxyphenyl)nicotinaldehyde or 6-(4-chlorophenyl)nicotinaldehyde, the thioether moiety provides a different hydrogen-bonding landscape, altered lipophilicity (predicted ALogP ~2.5–3.5 based on structural analogs), and a larger van der Waals volume that can critically influence target binding pocket complementarity . Furthermore, the ethylthio group offers a metabolically distinct handle relative to oxygen or halogen substituents, potentially affecting compound stability and clearance profiles in downstream biological assays. Generic substitution would therefore confound structure-activity relationship (SAR) interpretations and compromise the reproducibility of biological data in kinase inhibitor programs or other target-based screening campaigns .

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Ethylthio substituent alters electronic density, lipophilicity, and steric profile compared to methoxy or chloro analogs, which may shift binding interactions.
!
Hydrogen-bonding landscape and metabolic stability differ; generic replacement could confound SAR interpretation and biological data reproducibility.
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Aldehyde form provides direct access to amines, hydrazones, and condensations; substituting the acid or alcohol requires extra activation or oxidation steps.

6-(4-(Ethylthio)phenyl)nicotinaldehyde: Differentiation Evidence


Evidence Gap: No Direct Comparator Data

Following an exhaustive search of primary research papers, patents, and authoritative databases, no published studies were identified that report direct, quantitative comparative data for 6-(4-(ethylthio)phenyl)nicotinaldehyde against a defined comparator analog under identical experimental conditions. The compound appears to be a specialized building block utilized in proprietary medicinal chemistry programs, with biological activity data, if any, confined to internal industry reports or patent filings that do not disclose comparator performance metrics . The available literature describes this compound exclusively in the context of its potential as a lead scaffold for kinase inhibitor development, without providing IC50 values, binding affinities, or other quantitative measures against closely related analogs . This evidence gap underscores the compound's status as a research tool rather than a clinically characterized entity, and users must recognize that procurement decisions cannot currently be guided by published comparative performance data.

Comparator Data Gap
Data to verify
No published quantitative comparator data found against defined analogs under identical conditions.
Procurement decisions rely on structural rationale and internal validation.
Likely proprietary; only structural inferences available.
Medicinal Chemistry Kinase Inhibitor Scaffolds Nicotinic Acid Derivatives

Ethylthio Substituent: Electronic and Steric Differentiation

The para-ethylthio group on the pendant phenyl ring distinguishes 6-(4-(ethylthio)phenyl)nicotinaldehyde from more common 6-aryl nicotinaldehyde analogs. The sulfur atom in the thioether linkage is larger and more polarizable than oxygen (as in methoxy analogs) or chlorine (as in chloro analogs), leading to distinct electronic effects on the aromatic system . While direct experimental comparator data are absent, class-level inferences from related nicotinic acid derivatives indicate that thioether substituents can significantly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to their oxygen or halogen counterparts [1]. For example, 6-substituted nicotinic acid analogs with thioether functionalities have been shown to exhibit differential inhibitory activity against carbonic anhydrase III (CAIII) compared to their ether analogs, with potency variations attributed to the unique electronic and steric contributions of the sulfur atom [1]. The ethylthio group in the target compound provides a similar opportunity for modulating target engagement and pharmacokinetic properties in kinase inhibitor programs.

Ethylthio Substituent
Class-level inference
para-Ethylthio vs. methoxy/chloro: larger, more polarizable sulfur alters electronic effects and steric bulk.
Supports exploration of binding interactions not accessible with common oxygen/halogen analogs.
Thioether analogs showed altered CAIII inhibition in related scaffolds [REFS-2].
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Aldehyde Group: Derivatization Versatility

The aldehyde functional group in 6-(4-(ethylthio)phenyl)nicotinaldehyde provides a reactive handle for a wide range of chemical transformations that are not accessible with the corresponding nicotinic acid or alcohol analogs . The aldehyde can undergo reductive amination to generate secondary or tertiary amines, condensation with hydrazines or hydroxylamines to form hydrazones or oximes, and Knoevenagel condensations to yield α,β-unsaturated carbonyl systems . These transformations are fundamental to medicinal chemistry for constructing diverse compound libraries and introducing structural complexity. In contrast, 6-(4-(ethylthio)phenyl)nicotinic acid requires activation (e.g., as an acid chloride or active ester) for amide bond formation, while the corresponding alcohol necessitates oxidation to the aldehyde for many downstream reactions. The aldehyde form thus offers a more direct and versatile entry point for SAR exploration and lead optimization campaigns .

Aldehyde Versatility
Class-level inference
Aldehyde enables reductive amination, hydrazone/oxime formation, Knoevenagel condensation; acid requires activation, alcohol needs oxidation.
Maximizes synthetic flexibility for library synthesis and SAR exploration.
Direct derivatization without additional redox steps.
Synthetic Chemistry Chemical Biology Library Synthesis

6-Aryl Nicotinaldehyde: Privileged Kinase Scaffold

The 6-aryl nicotinaldehyde scaffold, exemplified by 6-(4-(ethylthio)phenyl)nicotinaldehyde, represents a privileged structure in kinase inhibitor design . The nicotinaldehyde core can engage the hinge region of the kinase ATP-binding pocket through the pyridine nitrogen and the aldehyde carbonyl oxygen, while the pendant 6-aryl group extends into the hydrophobic back pocket or solvent-exposed region, depending on the specific kinase target . This binding mode is analogous to that observed for other 6-aryl nicotinaldehyde-derived kinase inhibitors. The ethylthio substituent on the pendant phenyl ring provides an additional vector for optimizing interactions with the target protein's surface residues. While direct comparative kinase inhibition data are not publicly available for this specific compound, the scaffold's privileged status in kinase drug discovery is well-established, and the ethylthio variant offers a unique substitution pattern for SAR studies .

Privileged Scaffold
Class-level inference
6-Aryl nicotinaldehyde is a recognized privileged structure for kinase ATP-binding pocket engagement.
Supports kinase inhibitor lead generation; ethylthio variant offers unique SAR vector.
No direct kinase inhibition data available for this compound.
Kinase Inhibitors Medicinal Chemistry Privileged Scaffolds

6-(4-(Ethylthio)phenyl)nicotinaldehyde: Research & Industrial Applications


Kinase Inhibitor Lead Generation & SAR

6-(4-(Ethylthio)phenyl)nicotinaldehyde serves as a privileged scaffold for initiating kinase inhibitor discovery programs, particularly for targets where the 6-aryl nicotinaldehyde core is known to engage the ATP-binding hinge region . The ethylthio substituent offers a unique vector for probing hydrophobic back-pocket interactions or solvent-exposed surface contacts, enabling medicinal chemists to differentiate their SAR campaigns from those employing more common methoxy or chloro analogs . The aldehyde functionality provides a direct entry point for generating diverse compound libraries via reductive amination, hydrazone formation, or Knoevenagel condensation, facilitating rapid exploration of structure-activity relationships around the kinase binding pocket .

Chemical Biology Probe Synthesis

The aldehyde group of 6-(4-(ethylthio)phenyl)nicotinaldehyde can be readily functionalized to introduce biotin tags, fluorescent reporters, or photoaffinity labels for chemical biology applications . This enables the synthesis of target engagement probes for validating putative protein targets, mapping binding sites, or conducting competitive displacement assays. The distinct ethylthio substituent provides a unique mass tag for mass spectrometry-based proteomics experiments, facilitating the differentiation of probe-modified peptides from background signals. Such probes are essential for confirming the mechanism of action of lead compounds derived from this scaffold and for guiding subsequent medicinal chemistry optimization .

Focused Library Synthesis for HTS

6-(4-(Ethylthio)phenyl)nicotinaldehyde is an ideal starting material for synthesizing focused libraries of 6-aryl nicotinaldehyde derivatives with diverse substituents at the aldehyde position . The aldehyde handle allows for parallel synthesis of amines, hydrazones, oximes, and α,β-unsaturated carbonyl compounds, generating structurally diverse screening decks for hit identification campaigns. The ethylthio group introduces a distinct chemotype into the library, increasing the probability of identifying novel hits with unique binding modes or selectivity profiles compared to libraries built around more common 6-aryl nicotinaldehyde analogs .

Thioether Heterocycle Synthesis Methodology

The presence of both an aldehyde and a thioether functionality in 6-(4-(ethylthio)phenyl)nicotinaldehyde makes it a valuable substrate for developing and optimizing new synthetic methodologies . It can serve as a model compound for studying chemoselective transformations in the presence of a thioether group, for investigating thioether-directed C–H functionalization reactions, or for exploring novel cross-coupling strategies involving sulfur-containing aryl halide surrogates. Such methodology development efforts are critical for expanding the synthetic toolbox available to medicinal chemists working with sulfur-containing heterocyclic scaffolds .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation & SAR
Ethylthio substituent for steric/electronic differentiation
Binding mode confirmation and selectivity profiling
Chemical biology probe synthesis
Aldehyde handle for tag/conjugate introduction
Target engagement and pull-down validation
Focused library synthesis for HTS
Aldehyde-driven parallel derivatization
Chemotype diversity and hit novelty assessment
Thioether heterocycle methodology
Dual aldehyde-thioether functionality
Chemoselectivity and C–H functionalization scope

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